2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide
Overview
Description
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide is a chemical compound that has been extensively studied in scientific research. It is known for its ability to block the action of certain receptors in the brain, making it a valuable compound in various fields of study.
Preparation Methods
The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide involves several stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the phenoxy acetamide core.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of obesity, diabetes, and addiction due to its ability to block certain brain receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by blocking the action of specific receptors in the brain. For example, it can act as a CB-1 antagonist, which means it blocks the CB-1 receptor responsible for the psychoactive effects of THC, the main psychoactive compound in cannabis. By blocking this receptor, the compound can reduce the psychoactive effects of THC and has been shown to have anxiolytic and antidepressant effects.
Comparison with Similar Compounds
Similar compounds to 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide include other CB-1 antagonists. this compound is unique due to its specific chemical structure, which allows it to selectively block the CB-1 receptor without affecting other receptors in the brain. This selectivity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-pentan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O4S/c1-3-7-14(2)21-19(23)13-26-18-11-10-16(12-17(18)20)27(24,25)22-15-8-5-4-6-9-15/h10-12,14-15,22H,3-9,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMPPOUOBFSLPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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